3-Amino-2-methyl-5-nitrobenzoic acid

Description

IUPAC Nomenclature and Systematic Classification

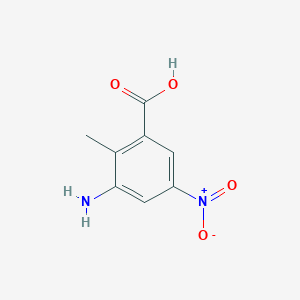

The IUPAC name for this compound is 3-amino-2-methyl-5-nitrobenzoic acid , derived from the benzoic acid backbone substituted with an amino group (-NH₂) at position 3, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 5. The numbering follows the carboxylic acid functional group as position 1, with subsequent substituents assigned ascending positions in the ortho, meta, and para orientations. Systematic classification places it within the broader family of nitrobenzoic acids, characterized by the presence of both nitro and carboxylic acid groups on an aromatic ring.

Molecular Formula and Weight Analysis

The molecular formula of 3-amino-2-methyl-5-nitrobenzoic acid is C₈H₈N₂O₄ , with a molecular weight of 196.16 g/mol . The elemental composition includes:

- Carbon: 48.98%

- Hydrogen: 4.11%

- Nitrogen: 14.28%

- Oxygen: 32.63%

This composition aligns with the structural features of nitroaromatic carboxylic acids, where the nitro group contributes significantly to the compound’s polarity and molecular weight.

Isomeric Relationships with Nitrobenzoic Acid Derivatives

3-Amino-2-methyl-5-nitrobenzoic acid exhibits positional isomerism with other nitrobenzoic acid derivatives. Key isomers include:

The spatial arrangement of substituents influences physicochemical properties such as melting point, solubility, and reactivity. For example, the methyl group at position 2 introduces steric hindrance, affecting crystal packing and intermolecular interactions.

Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for 3-amino-2-methyl-5-nitrobenzoic acid are limited in the provided sources, related nitrobenzoic acid derivatives exhibit monoclinic or orthorhombic crystal systems. For instance, 2-allyloxy-5-nitrobenzoic acid (C₁₀H₉NO₅) crystallizes in the monoclinic space group P2₁/n with unit cell parameters:

In analogous compounds, the nitro group participates in hydrogen bonding with the carboxylic acid moiety, stabilizing the crystal lattice. The methyl group in 3-amino-2-methyl-5-nitrobenzoic acid likely influences packing efficiency, as seen in methyl-substituted aromatics.

Tautomeric Forms and Resonance Stabilization

The nitro group (-NO₂) in 3-amino-2-methyl-5-nitrobenzoic acid can exhibit aci-nitro tautomerism , where a proton shifts from the oxygen to the nitrogen, forming a nitronic acid (-N(O)OH). While the nitro form is thermodynamically favored, the aci-nitro tautomer becomes accessible under acidic conditions, albeit at a higher energy (∼13 kcal/mol). Resonance stabilization of the nitro group delocalizes electrons across the O-N-O framework, as described by the hybrid structure:

$$

\ce{-N^+(=O)-O^-} \leftrightarrow \ce{-N(-O^-)=O}

$$

The amino group (-NH₂) further contributes to resonance through conjugation with the aromatic ring, enhancing stability. Computational studies on nitroethenediamine derivatives suggest that tautomeric equilibria are influenced by substituent electronic effects and solvent interactions. In aqueous solutions, proton transfer between tautomers is mediated by acid-base catalysis, with equilibrium established on nanosecond timescales.

Properties

CAS No. |

89977-11-7 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

3-amino-2-methyl-5-nitrobenzoic acid |

InChI |

InChI=1S/C8H8N2O4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,9H2,1H3,(H,11,12) |

InChI Key |

SWXFUNVQEOEVJH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 3-amino-2-methyl-5-nitrobenzoic acid exhibit antiviral properties, particularly against viral proteases. A notable study synthesized several inhibitors based on this compound, demonstrating significant inhibitory activity against SARS-CoV PLpro with an IC50 value as low as 0.56 μM . This highlights its potential as a lead compound in antiviral drug design.

Anti-inflammatory Properties

Compounds related to 3-amino-2-methyl-5-nitrobenzoic acid have been investigated for their ability to modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Applications in Organic Synthesis

3-Amino-2-methyl-5-nitrobenzoic acid serves as a versatile building block in organic synthesis. It can be used to create various derivatives through functional group modifications, facilitating the development of new pharmaceuticals and agrochemicals.

Table 1: Synthesis of Derivatives

| Compound Name | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Inhibitor 24 | Hydrogenation | 98.6 | Derived from nitro group reduction |

| Inhibitor 25 | Acetylation | >90 | Shows improved potency compared to lead compound |

| Methyl Ester | Esterification | 85 | Useful for enhancing solubility |

Case Study 1: Development of Antiviral Agents

A series of compounds derived from 3-amino-2-methyl-5-nitrobenzoic acid were tested for their antiviral activity against coronaviruses. The study found that modifications at the amino and nitro positions significantly affected the inhibitory potency, leading to the identification of several promising candidates for further development .

Case Study 2: Anti-inflammatory Research

In a study focusing on inflammatory diseases, derivatives of this compound were shown to reduce cytokine production in vitro. The results suggest that these compounds could be further developed into therapeutic agents for managing chronic inflammation .

Comparison with Similar Compounds

The following analysis compares 3-amino-2-methyl-5-nitrobenzoic acid with structurally related benzoic acid derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Physicochemical Properties

Table 1: Comparative Data for Selected Benzoic Acid Derivatives

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Substituent Positions |

|---|---|---|---|---|---|

| 3-Amino-2-methyl-5-nitrobenzoic acid | Not available | C₈H₈N₂O₄ | 212.16 | Not reported | 3-NH₂, 2-CH₃, 5-NO₂ |

| 2-Amino-5-nitrobenzoic acid | 616-79-5 | C₇H₆N₂O₄ | 182.13 | 278 | 2-NH₂, 5-NO₂ |

| 5-Amino-2-nitrobenzoic acid | 13280-60-9 | C₇H₆N₂O₄ | 182.13 | 234–242 | 5-NH₂, 2-NO₂ |

| 3-Amino-5-chlorobenzoic acid | 21961-30-8 | C₇H₆ClNO₂ | 171.57 | Not reported | 3-NH₂, 5-Cl |

| 2-Methylamino-5-nitrobenzoic acid | Not available | C₈H₈N₂O₄ | 212.16 | Not reported | 2-NHCH₃, 5-NO₂ |

Key Observations:

Substituent Position Effects: Melting Points: The positional isomerism between 2-amino-5-nitrobenzoic acid (mp 278°C) and 5-amino-2-nitrobenzoic acid (mp 234–242°C) demonstrates how substituent orientation impacts intermolecular interactions and lattice stability . Electron-Withdrawing Groups: Nitro groups (–NO₂) lower electron density in the aromatic ring, enhancing acidity compared to chloro (–Cl) or methyl (–CH₃) substituents .

Molecular Weight and Functional Groups: The methyl group in 3-amino-2-methyl-5-nitrobenzoic acid increases its molecular weight (212.16 g/mol) relative to non-methylated analogs (e.g., 182.13 g/mol for 2-amino-5-nitrobenzoic acid) . Chloro-substituted derivatives (e.g., 3-amino-5-chlorobenzoic acid) exhibit reduced molecular weights compared to nitro-substituted counterparts due to chlorine's lower atomic mass .

Preparation Methods

General Synthetic Strategy

The preparation of 3-amino-2-methyl-5-nitrobenzoic acid typically involves:

- Starting from a methylbenzoic acid derivative (commonly m-toluic acid or 3-methylbenzoic acid).

- Selective nitration to introduce the nitro group.

- Reduction of the nitro group to an amino group.

- Optional further functional group modifications if required.

This approach ensures regioselectivity and high purity of the target compound.

Nitration of m-Toluic Acid to 3-Nitro-2-methylbenzoic Acid

- React m-toluic acid with nitric acid (mass concentration 60–75%) in a cooled environment (0 to -20 °C) to control reaction rate and selectivity.

- The volume ratio of m-toluic acid to nitric acid is maintained at approximately 1 g : 3–5 mL.

- Stirring is continued for 1–2 hours to complete nitration.

Reaction Conditions and Results:

| Parameter | Condition | Notes |

|---|---|---|

| Starting material | m-Toluic acid | 100 g scale example |

| Nitrating agent | Nitric acid (60–75% mass) | 400 mL used in example |

| Temperature | 0 to -20 °C | Cooling necessary |

| Reaction time | 1 to 2 hours | Ensures completion |

| Product | 2-nitro-3-methylbenzoic acid | High regioselectivity |

This step yields 2-nitro-3-methylbenzoic acid with minimal side products, as confirmed by liquid phase analysis showing less than 0.3% unreacted starting material.

Reduction of Nitro Group to Amino Group

- Hydrogenation is performed using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

- Solvents used include ethanol or water, depending on the procedure.

- Dissolve 2-nitro-3-methylbenzoic acid in ethanol.

- Add Pd/C catalyst (about 10% by weight relative to substrate).

- Purge the reaction vessel with hydrogen gas to remove air.

- Conduct hydrogenation at 50 °C under normal pressure for approximately 2 hours.

- Monitor reaction progress via liquid phase chromatography to ensure nitro group reduction to amino group is complete (<0.3% residual nitro compound).

| Parameter | Condition | Result |

|---|---|---|

| Catalyst | 10% Pd/C | 10.5 g for 210 g substrate |

| Solvent | Ethanol | 631 mL |

| Temperature | 50 °C | Mild conditions |

| Pressure | Atmospheric hydrogen | Normal pressure |

| Reaction time | 2 hours | Complete reduction |

| Yield | 98.6% | High conversion |

| Purity | 99.2% | Verified by liquid chromatography |

This step produces 2-amino-3-methylbenzoic acid with high yield and purity, suitable for further functionalization.

Alternative Method: Salt Formation and High-Pressure Hydrogenation

An alternative preparation method focuses on:

- Converting 3-nitro-2-methylbenzoic acid into its sodium salt by adjusting pH to 7–8 using caustic soda.

- Hydrogenation in an autoclave with a nickel catalyst (e.g., 6504K nickel on carbon).

- Reaction conditions include elevated temperature (100–125 °C) and pressure (1–2 MPa hydrogen).

- Stirring at high speed (1000 rpm) to ensure efficient gas-liquid contact.

- Reaction times adjusted based on hydrogen consumption, with typical yields exceeding 95%.

Summary Table:

| Step | Condition/Parameter | Details |

|---|---|---|

| Salt formation | pH 7–8, caustic soda | Ensures solubility and reactivity |

| Catalyst | 6504K nickel on carbon | Commercially available |

| Solvent | Water | 2:1 solvent to substrate ratio |

| Temperature | 100–125 °C | Elevated for reaction rate |

| Pressure | 1–2 MPa hydrogen | High pressure hydrogenation |

| Stirring speed | 1000 rpm | Ensures mixing |

| Yield | >95% | High efficiency |

This method is industrially scalable and provides a robust route to 3-amino-2-methylbenzoic acid, which can be nitrated subsequently to obtain the 5-nitro derivative if needed.

Summary Table of Preparation Methods

| Step | Method/Condition | Catalyst/Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nitration | m-Toluic acid + 60–75% HNO3, 0 to -20 °C | Nitric acid, cooled environment | Not specified | >99 (by chromatography) | Selective nitration to 2-nitro-3-methylbenzoic acid |

| Hydrogenation (Pd/C catalyst) | Ethanol solvent, 50 °C, atmospheric H2 | 10% Pd/C catalyst | 98.6 | 99.2 | Converts nitro to amino group |

| Hydrogenation (Ni catalyst) | Water solvent, 100–125 °C, 1–2 MPa H2 | 6504K nickel on carbon | >95 | Not specified | Salt formation prior to hydrogenation |

| Optional Chlorination | DMF solvent, 90–110 °C, 1–2 h | Dichlorohydantoin, benzoyl peroxide | 87.7 | 99.5 | For 5-chloro derivative, related step |

Research Findings and Notes

- The nitration step requires careful temperature control to avoid over-nitration or side reactions.

- The hydrogenation catalyst choice affects reaction conditions: Pd/C allows milder conditions, while nickel catalysts require higher temperature and pressure.

- Salt formation before hydrogenation improves solubility and reaction efficiency.

- Purity analysis by liquid chromatography confirms high selectivity and minimal impurities.

- Industrial applicability is demonstrated by the use of commercially available catalysts and solvents, and scalable reaction conditions.

- The overall yields for the multi-step synthesis range from approximately 63% to over 95%, depending on the method and intermediate purification steps.

Q & A

Q. What are the recommended synthetic routes for 3-amino-2-methyl-5-nitrobenzoic acid, and how do substituent positions influence reaction pathways?

- Methodological Answer : Synthesis typically involves nitration of a methyl-substituted benzoic acid precursor, followed by selective amination. For example, nitration of 2-methylbenzoic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield 2-methyl-5-nitrobenzoic acid, which is then subjected to amination via catalytic hydrogenation or nucleophilic substitution. The methyl group at position 2 directs nitration to position 5 due to meta-directing effects, while the carboxylic acid group stabilizes intermediates . Purification via recrystallization (ethanol/water) is critical to isolate the product.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-amino-2-methyl-5-nitrobenzoic acid?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at δ 2.1–2.3 ppm, aromatic protons at δ 7.5–8.5 ppm) and amine proton exchange .

- IR : Carboxylic acid (C=O stretch at ~1700 cm⁻¹), nitro (asymmetric stretch at ~1520 cm⁻¹), and amine (N–H stretch at ~3300 cm⁻¹) groups are key markers .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS provides purity assessment and molecular ion confirmation (expected [M-H]⁻ at m/z 209) .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

- Methodological Answer :

- Stability : The nitro group may decompose under prolonged UV exposure or high temperatures (>100°C). The amine group is prone to oxidation; store under inert gas (N₂/Ar) in amber glass vials .

- Hazards : Classified as harmful if swallowed (H302) and irritating to eyes/skin (H315/H319). Use fume hoods and PPE during handling .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and intermolecular interactions. For example, the carboxylic acid group often forms dimeric hydrogen bonds (O···H distance ~1.8 Å), while the nitro group participates in π-stacking. Space-group determination via SHELXT is critical for identifying symmetry operations. ORTEP-III visualizes thermal ellipsoids to assess disorder.

Q. What computational strategies predict regioselectivity in nitration/amination reactions for derivatives of this compound?

- Methodological Answer : DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) model electrophilic aromatic substitution pathways. The methyl group’s +I effect increases electron density at position 5, favoring nitration. AIM (Atoms in Molecules) analysis quantifies bond critical points to validate reaction mechanisms .

Q. How do competing reactions (e.g., nitro reduction vs. decarboxylation) impact the synthesis of analogs?

- Methodological Answer : Controlled reduction of the nitro group (e.g., H₂/Pd-C in ethanol at 25°C) requires monitoring pH to prevent decarboxylation. Kinetic studies (UV-Vis or in situ IR) track intermediate formation. Competing pathways are minimized by using low temperatures (<50°C) and avoiding strong bases .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Replicate conditions : Ensure identical purification methods (e.g., solvent ratios in recrystallization).

- Impurity profiling : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or solvates.

- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 5-amino-2-nitrobenzoic acid, mp 234–242°C vs. 2-methyl derivative).

Applications in Academic Research

Q. What role does this compound play in coordination chemistry or metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.